1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a chloro, methoxy, and methyl-substituted phenyl ring attached to a cyclopropyl-triazole moiety, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-chloro-2-methoxy-5-methylphenylamine and cyclopropyl azide.
Formation of Triazole Ring: The cyclopropyl azide undergoes a cycloaddition reaction with the phenylamine derivative to form the triazole ring. This reaction is often carried out under mild conditions, such as room temperature, in the presence of a copper(I) catalyst.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring or triazole moiety.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(4-chloro-2-methoxyphenyl)-4-cyclopropyl-1H-1,2,3-triazole: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.
1-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-1H-1,2,3-triazole: Contains an ethyl group instead of a cyclopropyl group, leading to differences in steric and electronic effects.
1-(4-chloro-2-methoxy-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole: The phenyl group may introduce additional π-π interactions, influencing its binding affinity and activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-5-12(13(18-2)6-10(8)14)17-7-11(15-16-17)9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHHZTQMPPNCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=C(N=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.